(3-Chlorophenylethynyl)trimethylsilane
Overview
Description
(3-Chlorophenylethynyl)trimethylsilane is an organosilicon compound with the molecular formula C11H13ClSi. It is a versatile chemical used primarily in organic synthesis and materials science. The compound features a chlorophenyl group, an ethynyl group, and a trimethylsilyl group, making it a valuable building block for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Chlorophenylethynyl)trimethylsilane can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions and produces high yields.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenylethynyl)trimethylsilane undergoes various chemical reactions, including:
Sonogashira Coupling: This reaction couples the ethynyl group with a terminal alkyne or aryl halide, forming complex carbon-carbon bonds.
Common Reagents and Conditions
Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and a base such as triethylamine.
Hydrosilylation: Water or alcohols under mild conditions.
Major Products
Sonogashira Coupling: Formation of complex carbon-carbon bonds, leading to various substituted alkynes.
Hydrosilylation: Formation of ethynylbenzene derivatives and trimethylsilanol.
Scientific Research Applications
(3-Chlorophenylethynyl)trimethylsilane has numerous applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of conjugated polymers and molecular wires, which have applications in organic electronics and optoelectronics.
Proteomics Research: It is utilized as a biochemical reagent in proteomics research, aiding in the study of protein structures and functions.
Mechanism of Action
The mechanism of action of (3-Chlorophenylethynyl)trimethylsilane involves its reactivity due to the presence of the ethynyl group and the electron-withdrawing effect of the chlorophenyl group. These features make it a reactive intermediate in various coupling reactions, facilitating the formation of complex molecular structures.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenylethynyl)trimethylsilane
- (3-Chloropropyl)trimethylsilane
- 3-[(Trimethylsilyl)ethynyl]benzonitrile
Uniqueness
(3-Chlorophenylethynyl)trimethylsilane is unique due to its combination of a chlorophenyl group, an ethynyl group, and a trimethylsilyl group. This combination provides a balance of reactivity and stability, making it a valuable reagent in organic synthesis and materials science.
Biological Activity
(3-Chlorophenylethynyl)trimethylsilane is an organosilicon compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its synthesis, biological effects, and relevant studies that highlight its applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H13ClSi
- Molecular Weight : 216.76 g/mol
- Boiling Point : 240-241 °C
This compound features a trimethylsilyl group attached to a chlorophenylethynyl moiety, which contributes to its reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of chlorotrimethylsilane with 3-chlorophenylacetylene under controlled conditions. The general reaction can be represented as follows:
This process allows for the introduction of the trimethylsilyl group, enhancing the compound's stability and solubility in organic solvents.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity . It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve:
- Induction of Apoptosis : The compound triggers programmed cell death pathways, leading to the elimination of malignant cells.
- Cell Cycle Arrest : It disrupts cell cycle progression, particularly at the G1 phase, effectively halting the growth of rapidly dividing cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against a range of bacterial strains. This includes activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.
Case Studies
-
Study on Anticancer Activity :
- A study conducted on human breast cancer cells revealed that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours. The study noted significant morphological changes indicative of apoptosis.
-
Antimicrobial Efficacy :
- In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, highlighting its potential as an antimicrobial agent.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Type | Notable Feature |
---|---|---|
(Phenylethynyl)trimethylsilane | Organosilicon | Exhibits lower cytotoxicity than chlorinated analogs |
(Chlorophenyletinyl)dimethylsilane | Organosilicon | Higher reactivity but less stability |
This compound | Organosilicon | High stability and significant biological activity |
Properties
IUPAC Name |
2-(3-chlorophenyl)ethynyl-trimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVJIDSXBAHIDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399491 | |
Record name | (3-Chlorophenylethynyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227936-62-1 | |
Record name | (3-Chlorophenylethynyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Chlorophenylethynyl)trimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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